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Compound of Interest

Compound Name: (Cyclobutylmethyl)(methyl)amine

Cat. No.: B1357597

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of
(Cyclobutylmethyl)(methyl)amine, also known as 1-cyclobutyl-N-methylmethanamine. The
information is compiled for a technical audience to support research, development, and safety
applications.

Compound Identification and Physical Properties

(Cyclobutylmethyl)(methyl)amine is a secondary amine featuring a cyclobutane ring attached
to a methylaminomethyl group. Its core identifiers and computed physical properties are
summarized below. Experimental physical data such as boiling point and density are not readily
available in published literature.

Table 1: Compound Identification
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Identifier Value Citation
1-cyclobutyl-N-
IUPAC Name _ [1]
methylmethanamine
CAS Number 67579-87-7 [1][2]
Molecular Formula CeHi3N [11[2]
Molecular Weight 99.17 g/mol [1112]
Canonical SMILES CNCcC1ccCcC1
DFDDLFCSYLTQBP-
InChliKey [1]
UHFFFAOYSA-N
Table 2: Computed Physicochemical Properties
Property Value Source
Molar Mass 99.17 g/mol PubChem[1][2]
XLogP3 1.1 PubChem[1]
Exact Mass 99.1048 g/mol PubChem[1]
Topological Polar Surface Area 12 A2 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor
1 PubChem
Count
Rotatable Bond Count 2 PubChem

Spectroscopic Properties

Detailed experimental spectra are not widely published; however, expected characteristics can

be derived from established principles of organic spectroscopy.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Experimental tH NMR data for (Cyclobutylmethyl)(methyl)amine is available from the
Biological Magnetic Resonance Bank (BMRB) under accession ID bmse012625. The spectrum
was recorded on a 600 MHz instrument in DMSO-de. The expected signals are detailed in
Table 3.

Table 3: Predicted *H NMR Chemical Shifts

. Approx. Chemical
Protons Multiplicity ) Notes
Shift (8, ppm)

Position is variable

and concentration-

N-H Broad Singlet 1.0-3.0
dependent. May
exchange with D20.
A sharp singlet
) integrating to 3
N-CHs Singlet 22-26

protons, characteristic

of an N-methyl group.

Coupled to the
-CH2-N Doublet 23-2.7 methine proton on the
cyclobutane ring.

The single methine
CH-(CH2)2 Multiplet 20-25 proton on the
cyclobutane ring.

Protons of the
] cyclobutane ring,
Cyclobutane -CHa- Multiplet 16-21 o
exhibiting complex

splitting patterns.

Infrared (IR) Spectroscopy

As a secondary amine, the IR spectrum of (Cyclobutylmethyl)(methyl)amine is expected to
show the following characteristic absorption bands:
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e N-H Stretch: A single, moderately sharp absorption band in the region of 3300-3500 cm~1.
This distinguishes it from primary amines, which show two bands in this region, and tertiary
amines, which show none.

o C-H Stretch: Strong absorptions just below 3000 cm~t corresponding to the sp3 C-H bonds of
the cyclobutane and methyl groups.

» N-H Bend: A bending vibration may be observed around 1500-1600 cm~1, though it is often
weak.

e C-N Stretch: A medium to weak absorption in the 1020-1250 cm~* range.

Mass Spectrometry (MS)

The electron ionization (El) mass spectrum is predicted to be consistent with the nitrogen rule,
showing an odd molecular weight (99). The fragmentation pattern of aliphatic amines is
dominated by a-cleavage, where the bond beta to the nitrogen atom is broken. For
(Cyclobutylmethyl)(methyl)amine, two primary a-cleavage pathways are possible:

e Loss of a cyclobutyl radical (*C4H>) to yield a resonance-stabilized iminium cation at m/z 44
([CH2=NHCHSs]*). This is often the base peak.

e Loss of a methyl radical (*CHs) to yield an iminium cation at m/z 84 ([CaH7CH=NH2]*).

Chemical Reactivity and Safety
Reactivity

(Cyclobutylmethyl)(methyl)amine exhibits typical reactivity for a secondary amine. The lone
pair of electrons on the nitrogen atom makes it basic and nucleophilic. It will react with acids to
form ammonium salts and with electrophiles such as alkyl halides and acid chlorides.

Stability

The compound is expected to be stable under normal storage conditions. However, like many
amines, it is sensitive to oxidation and may react with carbon dioxide from the air.

Safety and Handling
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According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, (Cyclobutylmethyl)(methyl)amine is classified as a corrosive substance.[1]

e Hazard Statement H314: Causes severe skin burns and eye damage.[1]

e Precautions: Wear protective gloves, protective clothing, eye protection, and face protection.
Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after
handling. Store in a well-ventilated place and keep the container tightly closed.

Experimental Protocols

A standard and efficient method for the synthesis of (Cyclobutylmethyl)(methyl)amine is the
reductive amination of cyclobutanecarboxaldehyde with methylamine.

Synthesis via Reductive Amination

This procedure involves the formation of an intermediate imine (or iminium ion) from the
reaction of cyclobutanecarboxaldehyde and methylamine, which is then reduced in situ to the
target secondary amine. Sodium triacetoxyborohydride is a mild and effective reducing agent
for this transformation.

Materials:

e Cyclobutanecarboxaldehyde

e Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)
e Sodium triacetoxyborohydride (NaBH(OAC)3)

e Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
e Acetic acid (optional, as catalyst)

o Saturated agueous sodium bicarbonate (NaHCO3s) solution

e Brine (saturated agueous NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
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Rotary evaporator

Standard laboratory glassware

Protocol:

To a round-bottom flask charged with a magnetic stir bar, add cyclobutanecarboxaldehyde
(1.0 eq).

Dissolve the aldehyde in an appropriate solvent such as dichloromethane (DCM) to a
concentration of approximately 0.1-0.5 M.

Add methylamine solution (1.1-1.5 eq). If using an aqueous solution of methylamine, the
addition of a drying agent like MgSOa to the reaction can be beneficial. A small amount of
acetic acid (0.1 eq) can be added to catalyze imine formation.

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine
intermediate.

In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the stirring mixture. The
reaction is typically exothermic; maintain the temperature with a water bath if necessary.

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress
by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium
bicarbonate solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, and dry over anhydrous MgSQOa or NazSOa.

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary
evaporator.

The crude product can be purified by flash column chromatography on silica gel or by
distillation under reduced pressure to yield pure (Cyclobutylmethyl)(methyl)amine.
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Visualizations
Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of (Cyclobutylmethyl)
(methyl)amine via reductive amination.

Reactants:
- Cyclobutanecarboxaldehyde
- Methylamine

Combine

Reaction Vessel (Solvent: DCM)
1. Imine Formation (RT, 1-2h)
2. Reduction with NaBH(OACc)s (RT, 12-24h)

Quench

Aqueous Workup
- Quench with NaHCOs
- Liquid-Liquid Extraction

Isolate Crude

Purification
- Drying (MgSOa)
- Solvent Removal
- Column Chromatography

Purify

Click to download full resolution via product page

Caption: Synthesis workflow for (Cyclobutylmethyl)(methyl)amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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